molecular formula C17H21NO3S B4677074 N-[1-(2,5-dimethylphenyl)ethyl]-4-methoxybenzenesulfonamide

N-[1-(2,5-dimethylphenyl)ethyl]-4-methoxybenzenesulfonamide

Cat. No.: B4677074
M. Wt: 319.4 g/mol
InChI Key: DRBBFYKKQMMKTI-UHFFFAOYSA-N
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Description

N-[1-(2,5-dimethylphenyl)ethyl]-4-methoxybenzenesulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound features a sulfonamide group attached to a methoxy-substituted benzene ring and a dimethylphenyl ethyl group, which contributes to its unique chemical properties.

Properties

IUPAC Name

N-[1-(2,5-dimethylphenyl)ethyl]-4-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO3S/c1-12-5-6-13(2)17(11-12)14(3)18-22(19,20)16-9-7-15(21-4)8-10-16/h5-11,14,18H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRBBFYKKQMMKTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C(C)NS(=O)(=O)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2,5-dimethylphenyl)ethyl]-4-methoxybenzenesulfonamide typically involves the reaction of 4-methoxybenzenesulfonyl chloride with N-[1-(2,5-dimethylphenyl)ethyl]amine. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to a more consistent and scalable process.

Chemical Reactions Analysis

Types of Reactions

N-[1-(2,5-dimethylphenyl)ethyl]-4-methoxybenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group under specific conditions.

    Reduction: The sulfonamide group can be reduced to an amine group using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.

Major Products Formed

    Oxidation: Formation of N-[1-(2,5-dimethylphenyl)ethyl]-4-hydroxybenzenesulfonamide.

    Reduction: Formation of N-[1-(2,5-dimethylphenyl)ethyl]benzenesulfonamide.

    Substitution: Formation of various substituted benzenesulfonamides depending on the nucleophile used.

Scientific Research Applications

N-[1-(2,5-dimethylphenyl)ethyl]-4-methoxybenzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial properties against various bacterial strains.

    Medicine: Explored as a potential therapeutic agent for treating infections caused by multidrug-resistant bacteria.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-[1-(2,5-dimethylphenyl)ethyl]-4-methoxybenzenesulfonamide involves the inhibition of bacterial enzymes that are essential for cell wall synthesis. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By competitively inhibiting this enzyme, the compound prevents the synthesis of folic acid, which is crucial for bacterial growth and replication.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(2,5-dimethylphenyl)ethyl]-2,3-dimethylcyclohexan-1-amine
  • N-[1-(2,5-dimethylphenyl)ethyl]-N’-(4-ethoxyphenyl)thiourea
  • N-[1-(2,5-dimethylphenyl)ethyl]-3,5-dimethoxybenzamide

Uniqueness

N-[1-(2,5-dimethylphenyl)ethyl]-4-methoxybenzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the methoxy group enhances its solubility and potential interactions with biological targets, making it a valuable compound for further research and development.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[1-(2,5-dimethylphenyl)ethyl]-4-methoxybenzenesulfonamide
Reactant of Route 2
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N-[1-(2,5-dimethylphenyl)ethyl]-4-methoxybenzenesulfonamide

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